1H-indol-3-yl(morpholino)methanone
Overview
Description
1H-indol-3-yl(morpholino)methanone: is a compound that features both an indole and a morpholine moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its aromatic properties and biological activities . Morpholine, on the other hand, is a six-membered ring containing both nitrogen and oxygen, often used in the development of pharmacologically active compounds . The combination of these two moieties in this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-indol-3-yl(morpholino)methanone can be synthesized through a reaction between 1H-indole-3-carbaldehyde and morpholine-4-carbaldehyde. This reaction is typically mediated by aqueous tert-butyl hydroperoxide (TBHP) in water at 90°C for 30 hours . The reaction yields the desired compound with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-indol-3-yl(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole or morpholine rings.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: 1H-indol-3-yl(morpholino)methanone is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: The compound has shown potential in biological studies, particularly in the inhibition of tubulin polymerization, which is crucial for cell division .
Medicine: Due to its ability to inhibit tubulin polymerization, this compound is being investigated for its anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
1H-indol-3-yl(morpholino)methanone exerts its effects primarily through the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton and plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known anticancer agents like vinblastine and vincristine .
Comparison with Similar Compounds
- 1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2201)
- (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (RCS-4)
- 1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202)
Uniqueness: 1H-indol-3-yl(morpholino)methanone is unique due to the presence of both indole and morpholine moieties, which confer distinct chemical and biological properties. The morpholine ring enhances the binding affinity of the compound to its molecular targets through donor-acceptor interactions, making it a potent inhibitor of tubulin polymerization .
Properties
IUPAC Name |
1H-indol-3-yl(morpholin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDFERKUQVERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328389 | |
Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819781 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
225782-55-8 | |
Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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